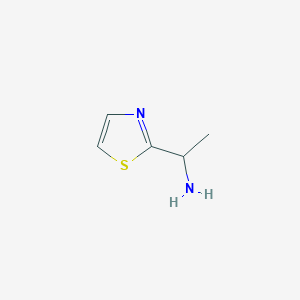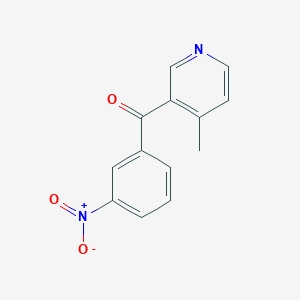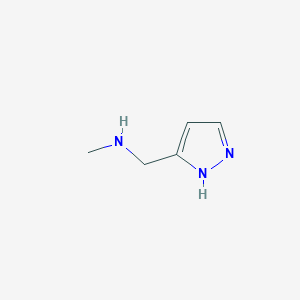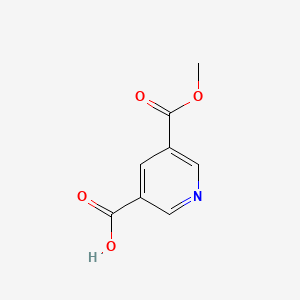
1-(Tiazol-2-il)etanamina
Descripción general
Descripción
Synthesis Analysis
The synthesis of 1-(Thiazol-2-yl)ethanamine and its derivatives has been reported in several studies . For instance, one study reported the design and synthesis of 1-(benzo[d]thiazol-2-yl)-3-(substituted aryl)urea derivatives as potential anti-Parkinsonian agents . Another study reported the synthesis of novel thiazole derivatives .Molecular Structure Analysis
The molecular formula of 1-(Thiazol-2-yl)ethanamine is C5H8N2S . The thiazole ring in the molecule consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties .Physical And Chemical Properties Analysis
1-(Thiazol-2-yl)ethanamine is a colorless, volatile liquid with a pungent odor. It is soluble in water, alcohol, and ether. The molecular weight of its hydrochloride salt form is 165.67 .Aplicaciones Científicas De Investigación
Aplicaciones antimicrobianas
Los derivados de tiazol, incluida la 1-(Tiazol-2-il)etanamina, se han estudiado por sus propiedades antimicrobianas. Se sabe que son efectivos contra una variedad de patógenos microbianos. Por ejemplo, los compuestos con unidades de tiazol se han utilizado en la síntesis de sulfathiazol, un fármaco antimicrobiano de acción corta .
Actividades anticancerígenas y antitumorales
Los compuestos de tiazol han mostrado promesa en la investigación del cáncer. Se han incorporado a moléculas como la tiazofurina, que exhibe propiedades antineoplásicas. Además, las modificaciones de los compuestos basados en tiazol han llevado a nuevas moléculas con potentes actividades antitumorales .
Aplicaciones antifúngicas
La actividad antifúngica de los derivados de tiazol se ha explorado a través de la síntesis de varios compuestos. Por ejemplo, se ha examinado una serie de benzamidas basadas en tiazol por su eficacia contra las infecciones fúngicas .
Efectos antiinflamatorios y analgésicos
Los derivados de tiazol también son conocidos por sus actividades antiinflamatorias y analgésicas. Se han utilizado para desarrollar fármacos como el meloxicam, un medicamento antiinflamatorio .
Efectos antivirales y antirretrovirales
Los derivados de tiazol juegan un papel importante en la investigación antiviral, incluido el desarrollo de fármacos antirretrovirales como el ritonavir, que se utiliza en el tratamiento del VIH/SIDA .
Propiedades neuroprotectoras
La investigación ha indicado que los derivados de tiazol pueden tener efectos neuroprotectores, que podrían ser beneficiosos en el tratamiento de trastornos neurológicos .
Aplicaciones antihipertensivas y cardiovasculares
Los compuestos de tiazol se han investigado por sus posibles efectos antihipertensivos, lo que podría conducir a nuevos tratamientos para las enfermedades cardiovasculares .
Productos químicos agrícolas
Los derivados de tiazol se utilizan en la síntesis de productos químicos agrícolas debido a su actividad biológica, que puede proteger los cultivos de diversas plagas y enfermedades .
Safety and Hazards
The safety data sheet for 1-(Thiazol-2-yl)ethanamine hydrochloride indicates that it is a hazardous substance . It has a GHS07 pictogram, and its hazard statements include H302, H315, H319, and H335 . Precautionary measures should be taken to avoid contact with skin and eyes, formation of dust and aerosols, and exposure .
Direcciones Futuras
Thiazole derivatives, including 1-(Thiazol-2-yl)ethanamine, have shown significant biological activity and are being actively researched for their potential applications in medicinal chemistry . Future research may focus on designing new biologically active thiazole derivatives and studying their properties using various processes against various bacteria and pathogens .
Mecanismo De Acción
Target of Action
Thiazole derivatives have been found to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . These diverse activities suggest that thiazole compounds may interact with multiple targets in the body.
Mode of Action
Thiazole compounds are known to interact with their targets in various ways, leading to changes in cellular function . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the thiazole ring to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom .
Biochemical Pathways
Thiazole compounds have been found to influence a variety of biological pathways due to their diverse biological activities . For instance, thiazole compounds can affect the synthesis of neurotransmitters, such as acetylcholine, which plays a crucial role in the normal functioning of the nervous system .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . This suggests that the compound’s bioavailability may be influenced by these properties.
Result of Action
Thiazole compounds have been found to exhibit a wide range of biological activities, suggesting that they can induce various molecular and cellular changes .
Action Environment
The solubility properties of thiazole compounds suggest that their action and stability may be influenced by the surrounding environment .
Análisis Bioquímico
Biochemical Properties
1-(Thiazol-2-yl)ethanamine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. The thiazole ring in 1-(Thiazol-2-yl)ethanamine is known for its aromaticity, which allows it to participate in electrophilic and nucleophilic substitution reactions . This compound can interact with enzymes such as thiamine pyrophosphate-dependent enzymes, which are involved in carbohydrate metabolism. The nature of these interactions often involves the formation of covalent bonds or hydrogen bonds, which stabilize the enzyme-substrate complex and facilitate the catalytic process.
Cellular Effects
1-(Thiazol-2-yl)ethanamine has various effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it can affect the synthesis of neurotransmitters such as acetylcholine, which is crucial for the normal functioning of the nervous system . Additionally, 1-(Thiazol-2-yl)ethanamine can impact cellular metabolism by participating in the release of energy from carbohydrates during metabolism.
Molecular Mechanism
The molecular mechanism of 1-(Thiazol-2-yl)ethanamine involves its interaction with biomolecules at the molecular level. It can bind to specific receptors or enzymes, leading to enzyme inhibition or activation. For example, the thiazole ring in 1-(Thiazol-2-yl)ethanamine can interact with the active site of enzymes, inhibiting their activity by forming a stable enzyme-inhibitor complex . This interaction can result in changes in gene expression, ultimately affecting cellular function and metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(Thiazol-2-yl)ethanamine can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that 1-(Thiazol-2-yl)ethanamine is relatively stable under normal laboratory conditions, but it can degrade over time when exposed to light or heat . Long-term exposure to 1-(Thiazol-2-yl)ethanamine in in vitro or in vivo studies has shown that it can have sustained effects on cellular metabolism and function.
Dosage Effects in Animal Models
The effects of 1-(Thiazol-2-yl)ethanamine vary with different dosages in animal models. At low doses, it can have beneficial effects, such as enhancing neurotransmitter synthesis and improving metabolic function. At high doses, 1-(Thiazol-2-yl)ethanamine can exhibit toxic or adverse effects, including neurotoxicity and hepatotoxicity . Threshold effects have been observed, where the compound’s beneficial effects are only seen within a specific dosage range, beyond which adverse effects become prominent.
Metabolic Pathways
1-(Thiazol-2-yl)ethanamine is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. For example, it can be metabolized by thiamine pyrophosphate-dependent enzymes, which play a role in carbohydrate metabolism . The metabolic flux and levels of metabolites can be affected by the presence of 1-(Thiazol-2-yl)ethanamine, leading to changes in energy production and utilization within cells.
Transport and Distribution
The transport and distribution of 1-(Thiazol-2-yl)ethanamine within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes by active transport mechanisms, involving transporters such as organic cation transporters . Once inside the cell, 1-(Thiazol-2-yl)ethanamine can bind to intracellular proteins, affecting its localization and accumulation within specific cellular compartments.
Subcellular Localization
The subcellular localization of 1-(Thiazol-2-yl)ethanamine is influenced by targeting signals and post-translational modifications. This compound can be directed to specific compartments or organelles within the cell, such as the mitochondria or the endoplasmic reticulum . The activity and function of 1-(Thiazol-2-yl)ethanamine can be affected by its localization, as it may interact with different biomolecules within these compartments, influencing cellular processes and metabolic pathways.
Propiedades
IUPAC Name |
1-(1,3-thiazol-2-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2S/c1-4(6)5-7-2-3-8-5/h2-4H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUOLTCNKKZZNIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=CS1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30918866 | |
| Record name | 1-(1,3-Thiazol-2-yl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30918866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
432047-36-4, 92932-33-7 | |
| Record name | α-Methyl-2-thiazolemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=432047-36-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(1,3-Thiazol-2-yl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30918866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(1,3-thiazol-2-yl)ethanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1H-Pyrazolo[3,4-b]pyridine-3-carbonitrile](/img/structure/B1319675.png)




![3-Chloro-4-[3,4-dihydro-1(2H)-quinolinyl]aniline](/img/structure/B1319694.png)
![3-Chloro-4-[3,4-dihydro-2(1H)-isoquinolinyl]-aniline](/img/structure/B1319695.png)




